Pecavaptan

Description

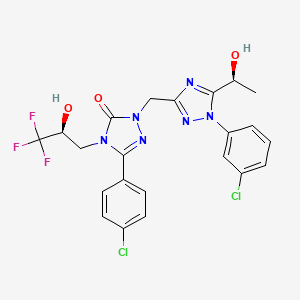

Structure

3D Structure

Properties

CAS No. |

1914998-56-3 |

|---|---|

Molecular Formula |

C22H19Cl2F3N6O3 |

Molecular Weight |

543.3 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-2-[[1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]methyl]-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1 |

InChI Key |

AZXOTZCWQDJCLY-SJCJKPOMSA-N |

Isomeric SMILES |

C[C@@H](C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)C[C@@H](C(F)(F)F)O)O |

Canonical SMILES |

CC(C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pecavaptan |

Origin of Product |

United States |

Foundational & Exploratory

Pecavaptan in Congestive Heart Failure: A Technical Whitepaper on the Dual Vasopressin V1a/V2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congestive heart failure (CHF) is characterized by complex neurohormonal dysregulation, including the activation of the arginine vasopressin (AVP) system. AVP contributes to the pathophysiology of CHF through its action on at least two receptor subtypes: the V1a receptor, which mediates vasoconstriction, and the V2 receptor, which promotes renal water retention. While selective V2 receptor antagonists have shown short-term benefits in decongestion, they have not conferred a long-term mortality benefit, potentially due to unopposed V1a receptor stimulation. Pecavaptan (BAY 1753011) is a novel, orally active, dual antagonist of the V1a and V2 receptors, designed to simultaneously address both the hemodynamic and fluid retention aspects of CHF. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction: The Role of Arginine Vasopressin in Congestive Heart Failure

In patients with congestive heart failure, elevated levels of arginine vasopressin (AVP) contribute to disease progression.[1][2] AVP's detrimental effects are mediated through two primary receptor subtypes:

-

V1a Receptors: Located on vascular smooth muscle cells, their activation leads to vasoconstriction, thereby increasing afterload on the failing heart.[1][2][3] The intracellular signaling of the V1a receptor is analogous to that of angiotensin II, a key target in heart failure therapy.[1][2]

-

V2 Receptors: Primarily found in the renal collecting ducts, their stimulation promotes the insertion of aquaporin-2 water channels into the apical membrane, leading to increased free water reabsorption, fluid retention, and potentially hyponatremia.[1][2]

Selective V2 receptor antagonists, such as tolvaptan, have demonstrated efficacy in promoting aquaresis (electrolyte-sparing water excretion) and improving symptoms of congestion. However, large clinical trials have not shown an improvement in long-term mortality.[4][5] A prevailing hypothesis for this lack of long-term benefit is that the compensatory increase in AVP levels following V2 receptor blockade leads to unopposed stimulation of V1a receptors, negating the potential benefits of decongestion.[4][5] This has led to the development of dual V1a/V2 receptor antagonists like this compound, which aim to provide a more comprehensive blockade of the AVP system in heart failure.[4][6]

Mechanism of Action of this compound

This compound is a potent, orally bioavailable small molecule that acts as a competitive antagonist at both the V1a and V2 vasopressin receptors.[7][8] By blocking these receptors, this compound is designed to produce two complementary therapeutic effects in congestive heart failure:

-

V2 Receptor Antagonism: Inhibition of V2 receptors in the kidneys promotes aquaresis, leading to a reduction in fluid overload and congestion.

-

V1a Receptor Antagonism: Blockade of V1a receptors in the vasculature counteracts AVP-mediated vasoconstriction, leading to a reduction in total peripheral resistance and afterload, which may improve cardiac output.[4][6]

Signaling Pathways

The dual antagonism of this compound targets two distinct G protein-coupled receptor (GPCR) signaling cascades:

Preclinical Data

The primary preclinical evaluation of this compound was conducted by Mondritzki et al. (2021), comparing its effects to the selective V2 receptor antagonist, tolvaptan, in in-vitro and in-vivo heart failure models.[4][6]

In-Vitro Receptor Affinity and Selectivity

This compound demonstrates a balanced affinity for both human V1a and V2 receptors, in contrast to tolvaptan, which is highly selective for the V2 receptor.[6]

| Compound | Receptor | Species | IC50 (nM) | Selectivity Ratio (V2:V1a) |

| This compound | V1a | Human | 1.0 | 2:1 |

| V2 | Human | 0.5 | ||

| V1a | Dog | 1.5 | 3:1 | |

| V2 | Dog | 0.5 | ||

| Tolvaptan | V1a | Human | 21 | 19:1 |

| V2 | Human | 1.1 | ||

| V1a | Dog | 10 | 10:1 | |

| V2 | Dog | 1.0 | ||

| Data sourced from Mondritzki et al., 2021.[6] |

Additionally, this compound's binding affinity (Ki) for human V1a and V2 receptors has been reported as 0.5 nM and 0.6 nM, respectively, confirming its dual and balanced profile.[7][8]

In-Vivo Hemodynamic and Aquaretic Effects in a Canine Model of Heart Failure

The efficacy of this compound was evaluated in two canine models: (i) anesthetized dogs with tachypacing-induced heart failure and (ii) conscious telemetric dogs.[4][6]

Key Findings:

-

Aquaretic Effects: Both this compound and tolvaptan demonstrated similar, potent aquaretic effects, confirming effective V2 receptor blockade by both compounds.[4][6]

-

Hemodynamic Effects: In conscious telemetric dogs receiving an AVP infusion, this compound, but not tolvaptan, led to significant improvements in key hemodynamic parameters.[4][6]

| Parameter | This compound (Change from Placebo) | Tolvaptan (Change from Placebo) | P-value (this compound vs. Placebo) |

| Cardiac Output (CO) | +0.26 ± 0.17 L/min | No significant effect | P = 0.0086 |

| Cardiac Index | +0.58 ± 0.39 L/min/m² | No significant effect | P = 0.009 |

| Total Peripheral Resistance (TPR) | -5348.6 ± 3601.3 dyn × s/cm⁵ | No significant effect | P < 0.0001 |

| Data represents changes in conscious telemetric dogs during AVP infusion. Sourced from Mondritzki et al., 2021.[4][6] |

In anesthetized heart failure dogs, this compound also demonstrated a superior ability to counteract the AVP-induced decrease in cardiac output compared to tolvaptan (1.83 ± 0.31 L/min for this compound vs. 1.46 ± 0.07 L/min for tolvaptan, P < 0.05).[4][6]

Clinical Development: The AVANTI Trial

This compound was investigated in the Phase II AVANTI (A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure) trial.[9][10]

AVANTI Trial Design

AVANTI was a two-part study designed to evaluate the efficacy and safety of this compound in patients hospitalized for acute heart failure with persistent congestion.[9][10]

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

Pecavaptan (BAY 1753011) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pecavaptan (BAY 1753011) is an investigational, orally active, small molecule functioning as a dual antagonist of the vasopressin V1a and V2 receptors.[1][2][3] Developed by Bayer, it has been evaluated for the treatment of congestive heart failure.[2][4] By simultaneously blocking both V1a and V2 receptors, this compound aims to offer a balanced therapeutic approach by combining the aquaretic effects of V2 receptor antagonism with the potential hemodynamic benefits of V1a receptor blockade.[1] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule containing chlorobenzene and triazole moieties.

Chemical Structure

Figure 1: 2D Chemical Structure of this compound (BAY 1753011)Chemical and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N/A | |

| Synonyms | BAY 1753011, BAY-1753011 | [4] |

| CAS Number | 1914998-56-3 | [1] |

| Molecular Formula | C₂₂H₁₉Cl₂F₃N₆O₃ | [4] |

| Molecular Weight | 543.33 g/mol | [4] |

| SMILES | O--INVALID-LINK--CN1C(C2=CC=C(Cl)C=C2)=NN(CC3=NN(C4=CC(Cl)=CC=C4)C(--INVALID-LINK--C)=N3)C1=O | [1] |

| Predicted LogP | N/A | |

| Predicted Solubility | N/A | |

| Predicted pKa | N/A |

Pharmacological Properties

Mechanism of Action

This compound is a potent and balanced dual antagonist of the vasopressin V1a and V2 receptors.[1] Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis and vascular tone. Its effects are mediated through V1a and V2 receptors, which are G-protein coupled receptors (GPCRs).

-

V1a Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle cells. Their activation by AVP leads to vasoconstriction via the Gq signaling pathway. By blocking V1a receptors, this compound is expected to counteract this vasoconstriction, leading to a reduction in systemic vascular resistance and afterload.

-

V2 Receptor Antagonism: V2 receptors are predominantly found in the principal cells of the kidney's collecting ducts. AVP binding to V2 receptors activates the Gs signaling pathway, leading to the insertion of aquaporin-2 water channels into the apical membrane and subsequent water reabsorption. This compound's antagonism of V2 receptors inhibits this process, resulting in aquaresis (the excretion of electrolyte-free water) and a reduction in fluid retention.

Signaling Pathways

The antagonistic action of this compound on the V1a and V2 receptor signaling pathways is depicted below.

Figure 2: this compound's Antagonism of Vasopressin Signaling Pathways

Receptor Binding Affinity and In Vitro Potency

This compound demonstrates high affinity and potent antagonism at both human and canine vasopressin receptors.

| Target | Assay Type | Value (nM) | Reference(s) |

| Human V1a Receptor | Ki | 0.5 | [1] |

| Human V2 Receptor | Ki | 0.6 | [1] |

| Human V1a Receptor | IC₅₀ | 3.6 | [1] |

| Human V2 Receptor | IC₅₀ | 1.7 | [1] |

| Canine V1a Receptor | IC₅₀ | 4.4 | [1] |

| Canine V2 Receptor | IC₅₀ | 1.3 | [1] |

Preclinical and Clinical Data

In Vivo Studies in a Canine Model of Heart Failure

The efficacy of this compound was evaluated in a canine tachypacing-induced model of heart failure.

In conscious dogs with heart failure, a single intravenous dose of this compound resulted in significant improvements in cardiac output and a reduction in total peripheral resistance compared to placebo.

| Parameter | Change with this compound (0.01-0.3 mg/kg IV) | P-value vs. Placebo | Reference(s) |

| Cardiac Output (CO) | +0.26 ± 0.17 L/min | 0.0086 | |

| Cardiac Index (CI) | +0.58 ± 0.39 L/min/m² | 0.009 | |

| Total Peripheral Resistance (TPR) | -5348.6 ± 3601.3 dyn·s/cm⁵ | < 0.0001 |

Clinical Trials

This compound has been investigated in a Phase II clinical trial, AVANTI (NCT03901729), in patients with congestive heart failure.[4]

The AVANTI trial was a multicenter, randomized, double-blind, active and placebo-controlled study designed to assess the efficacy of this compound in patients with heart failure and persistent congestion. The trial consisted of two parts:

-

Part A: Patients received this compound or placebo as adjunctive therapy to standard of care for 30 days.

-

Part B: Patients were randomized to either continue with furosemide or switch to this compound as monotherapy for an additional 30 days.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

While specific, detailed protocols for the this compound studies are not publicly available, a general methodology for vasopressin receptor binding and functional assays is described below.

Figure 3: General Workflow for In Vitro Receptor Assays

Canine Tachypacing-Induced Heart Failure Model

The in vivo studies of this compound utilized a well-established canine model of heart failure induced by rapid cardiac pacing.

Figure 4: Experimental Workflow for the Canine Heart Failure Model

Conclusion

This compound is a novel dual vasopressin V1a/V2 receptor antagonist with a promising pharmacological profile for the potential treatment of congestive heart failure. Its balanced antagonism offers the possibility of both effective aquaresis and beneficial hemodynamic effects. The preclinical data in a canine model of heart failure demonstrated improvements in cardiac function. Further clinical evaluation will be necessary to fully elucidate its therapeutic potential and safety profile in patients.

References

- 1. research.rug.nl [research.rug.nl]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myocardial remodeling and bioelectric changes in tachycardia-induced heart failure in dogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacology of Dual V1a/V2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual Vasopressin Receptor Blockade

Arginine vasopressin (AVP) is a critical neuropeptide hormone involved in regulating serum osmolality and circulatory homeostasis.[1] Its physiological effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2.[2][3] The V1a receptor, found on vascular smooth muscle, mediates vasoconstriction, while the V2 receptor, located in the renal collecting ducts, regulates free water reabsorption.[1][2][4]

In pathological states such as heart failure (HF) and the syndrome of inappropriate antidiuretic hormone secretion (SIADH), elevated AVP levels contribute to disease progression.[1][5] V2 receptor activation leads to fluid retention and hyponatremia, while V1a receptor stimulation increases vascular resistance (afterload), potentially worsening cardiac function.[5][6]

While selective V2 receptor antagonists (vaptans) can promote electrolyte-free water excretion (aquaresis), this approach may leave the detrimental cardiovascular effects of V1a receptor activation unopposed.[7][8] This has led to the development of dual V1a/V2 receptor antagonists, which aim to provide a more comprehensive therapeutic effect by simultaneously blocking both vasoconstriction and water retention.[6][8] This guide provides an in-depth overview of the preclinical pharmacology of these dual-acting agents, focusing on their in vitro and in vivo characterization.

Vasopressin Receptor Signaling Pathways

The V1a and V2 receptors operate through distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting the pharmacological effects of their antagonists.

The V1a receptor couples to Gq/11 proteins.[4][9] Upon AVP binding, this activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[10]

Conversely, the V2 receptor is coupled to Gs proteins.[4][9] AVP binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various substrates, leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.[2][3]

In Vitro Pharmacology: Receptor Binding and Functional Activity

The initial characterization of dual V1a/V2 antagonists involves determining their affinity for the target receptors and their ability to block AVP-induced functional responses in cell-based assays.

Quantitative Data Summary

The following table summarizes in vitro data for representative dual V1a/V2 receptor antagonists.

| Compound | Receptor | Species | Assay Type | Value |

| Pecavaptan (BAY 1753011) | V1a | Human | Ki | 0.5 nM[11] |

| V2 | Human | Ki | 0.6 nM[11] | |

| Conivaptan | V1a | Human | Ki | 0.45 nM |

| V2 | Human | Ki | 0.32 nM | |

| Tolvaptan (for comparison) | V1a | Human | IC50 | >1000 nM[7] |

| V2 | Human | IC50 | 5.2 nM[7] |

Note: Ki represents the inhibition constant, indicating the concentration required to occupy 50% of the receptors. IC50 is the concentration that produces 50% inhibition of a functional response.

Experimental Protocols

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of a compound for V1a and V2 receptors.

-

Methodology:

-

Membrane Preparation: Cell lines stably expressing human V1a or V2 receptors (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-AVP) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled antagonist compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

2. Cell-Based Functional Assays:

-

Objective: To measure the ability of an antagonist to inhibit the AVP-induced cellular response.

-

Methodology (V1a - Calcium Mobilization):

-

Cell Culture: Cells expressing the V1a receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist.

-

Stimulation: A fixed concentration of AVP is added to stimulate the V1a receptor, triggering an increase in intracellular calcium.[10]

-

Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.

-

Data Analysis: The antagonist's ability to inhibit the AVP-induced calcium signal is quantified, and an IC50 value is calculated.

-

-

Methodology (V2 - cAMP Accumulation):

-

Cell Culture: Cells expressing the V2 receptor are cultured in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist.

-

Stimulation: A fixed concentration of AVP is added to stimulate the V2 receptor, leading to the production of cAMP.[3]

-

Measurement: The cells are lysed, and the total amount of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The antagonist's ability to inhibit AVP-induced cAMP production is determined, and an IC50 value is calculated.

-

In Vivo Preclinical Pharmacology

Following in vitro characterization, dual antagonists are evaluated in animal models to assess their physiological effects on water balance, hemodynamics, and in specific disease states.

Quantitative Data Summary

The following table summarizes key in vivo findings for dual V1a/V2 antagonists in preclinical models.

| Compound | Animal Model | Dose/Route | Key Finding | Reference |

| Conivaptan | Pacing-Induced HF (Dog) | 0.1 mg/kg bolus | Increased cardiac output by 0.15 L/min (vs. -0.6 L/min for tolvaptan). Decreased total peripheral resistance. | [5] |

| Conivaptan | SIADH (Rat) | 0.1, 1 mg/kg IV | Significantly increased blood sodium concentration and plasma osmolality. | [12] |

| This compound | Pacing-Induced HF (Dog) | N/A | Counteracted AVP-induced decrease in cardiac output (1.83 vs 1.46 L/min for tolvaptan). | [7] |

| BR-5489 | Conscious Rats | 3 mg/kg PO | Significantly higher aquaretic activity than furosemide without altering urinary sodium balance. | [13] |

Experimental Protocols

1. Tachypacing-Induced Heart Failure Model (Canine):

-

Objective: To evaluate the hemodynamic effects of dual antagonists in a large animal model of acute heart failure.[5][7]

-

Methodology:

-

Induction: Mongrel dogs are implanted with a pacemaker. Heart failure is induced by continuous rapid ventricular pacing (e.g., 220 beats/min) for approximately 14 days.

-

Instrumentation: Animals are anesthetized and instrumented to measure key hemodynamic parameters, including cardiac output, blood pressure, pulmonary artery pressure, and left ventricular dP/dtmax.[5]

-

AVP Infusion: To create a consistent pathological state, AVP is often infused intravenously (e.g., 4 mU/kg/min) to achieve controlled, elevated levels.[5]

-

Drug Administration: The dual antagonist (e.g., conivaptan or this compound) or a comparator (e.g., tolvaptan, vehicle) is administered as an intravenous bolus or infusion.

-

Data Collection: Hemodynamic parameters and urine output are monitored continuously for several hours post-administration.

-

Analysis: Changes from baseline are calculated and compared between treatment groups to assess the drug's effect on afterload, cardiac performance, and aquaresis.

-

2. Syndrome of Inappropriate Antidiuretic Hormone (SIADH) Model (Rat):

-

Objective: To assess the ability of a dual antagonist to correct hyponatremia.[12]

-

Methodology:

-

Induction: SIADH is induced in rats (e.g., Wistar rats) by continuous subcutaneous infusion of AVP via an osmotic minipump.

-

Water Loading: To induce hyponatremia, rats are given an additional water load orally.

-

Drug Administration: The dual antagonist (e.g., conivaptan) is administered intravenously.

-

Sample Collection: Blood samples are collected at various time points after drug administration.

-

Biochemical Analysis: Blood sodium, potassium, and plasma osmolality are measured.

-

Analysis: The effects of the antagonist on correcting hyponatremia and increasing plasma osmolality are compared to a vehicle control and potentially other diuretics like furosemide.[12]

-

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, along with the relationship between drug concentration and physiological effect, is crucial for drug development.

Quantitative Data Summary

The following table presents PK/PD data for a representative dual antagonist from early human studies.

| Compound | Species | Dose/Route | Bioavailability | Half-life (t½) | Key PD Effect | Reference | |---|---|---|---|---|---| | YM087 (Conivaptan) | Human | 60 mg PO | 44% | Short | 7-fold increase in urine flow rate; fall in urine osmolality to <100 mOsmol/L. |[14] | | BR-6819 | Human | 90 mg PO | N/A | 21.5-37.7 h | Superior aquaresis to 30mg tolvaptan; reduced AVP-induced platelet aggregation to <10%. |[15] |

Experimental Protocols

1. Pharmacokinetic Assessment:

-

Objective: To determine the pharmacokinetic profile of a dual antagonist.

-

Methodology (Crossover Study Design):

-

Subjects: Healthy human volunteers are enrolled.[14]

-

Dosing: In a crossover design, each subject receives both a single intravenous (IV) dose and a single oral (PO) dose of the drug, separated by a washout period (e.g., 1 week).[14]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after each dose.

-

Drug Concentration Analysis: Plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS).

-

PK Parameter Calculation: The concentration-time data are used to calculate key PK parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability (F), which is calculated by comparing the area under the curve (AUC) of the oral dose to the IV dose.

-

2. Pharmacodynamic Assessment:

-

Objective: To measure the physiological response to the drug and relate it to drug concentration.

-

Methodology (V2 Receptor Blockade - Aquaresis):

-

Urine Collection: Following drug administration, total urine is collected over specific time intervals (e.g., every 2 hours for 24 hours).

-

Measurements: Urine volume, osmolality, and electrolyte concentrations are measured.

-

Analysis: The increase in urine flow rate (aquaresis) and the decrease in urine osmolality are primary PD markers for V2 receptor blockade.[14]

-

-

Methodology (V1a Receptor Blockade - Platelet Aggregation):

-

Blood Sampling: Blood samples are collected before and at various times after drug administration.[15]

-

Ex Vivo Assay: Platelet-rich plasma is prepared. AVP is added to induce platelet aggregation, which is measured using an aggregometer.

-

Analysis: The ability of the drug (present in the ex vivo sample) to inhibit AVP-induced aggregation serves as a PD marker for V1a receptor blockade.[15]

-

Conclusion

The preclinical data for dual V1a/V2 receptor antagonists demonstrate a compelling therapeutic profile. By simultaneously blocking AVP-mediated vasoconstriction and free water retention, these agents offer potential advantages over selective V2 antagonists, particularly in conditions like heart failure where both afterload reduction and decongestion are desirable outcomes.[5][7][8] In vitro studies confirm potent and balanced activity at both receptor subtypes, while in vivo models of heart failure and hyponatremia have shown significant improvements in hemodynamic and aquaretic parameters.[5][12] These foundational preclinical findings have supported the progression of several dual antagonists into clinical development, aiming to translate these benefits to patients with cardiovascular and renal diseases.[16][17]

References

- 1. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Differentiation of arginine vasopressin antagonistic effects by selective V2 versus dual V2/V1a receptor blockade in a preclinical heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasopressin antagonism in heart failure: a review of the hemodynamic studies and major clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccjm.org [ccjm.org]

- 9. researchgate.net [researchgate.net]

- 10. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. A novel vasopressin dual V1A/V2 receptor antagonist, conivaptan hydrochloride, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. Pharmacokinetic and pharmacodynamic effects of YM087, a combined V1/V2 vasopressin receptor antagonist in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. research.rug.nl [research.rug.nl]

- 17. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Pecavaptan to Vasopressin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Pecavaptan, a dual vasopressin V1a/V2 receptor antagonist, to its target receptors. The information is compiled from publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's pharmacological profile at the molecular level.

Quantitative Binding Affinity Data

This compound (also known as BAY 1753011) is a potent antagonist of the human vasopressin V1a and V2 receptors, with nearly identical affinities for both subtypes. This balanced dual antagonism is a key feature of its pharmacological profile. The in vitro binding affinities, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized in the tables below.

Table 1: this compound In Vitro Binding Affinity (Ki) for Human Vasopressin Receptors

| Receptor Subtype | Ki (nM) | Source |

| Human V1a | 0.5 | [1][2] |

| Human V2 | 0.6 | [1][2] |

| Human V1b | Not Reported |

Table 2: this compound In Vitro Functional Antagonism (IC50) at Human and Canine Vasopressin Receptors

| Species | Receptor Subtype | IC50 (nM) | Selectivity (V2:V1a) | Source |

| Human | V1a | Not specified, but used for selectivity calculation | 2:1 | [1] |

| V2 | Not specified, but used for selectivity calculation | [1] | ||

| Canine | V1a | Not specified, but used for selectivity calculation | 3:1 | [1] |

| V2 | Not specified, but used for selectivity calculation | [1] |

Note: While the exact IC50 values for human and canine receptors were not explicitly stated in the primary literature, the selectivity ratios were provided. The data indicates a slight preference for the V2 receptor in functional assays. The binding affinity of this compound to the human V1b receptor has not been reported in the reviewed scientific literature.

Experimental Protocols: Radioligand Binding Assay

The determination of the in vitro binding affinity of this compound for vasopressin receptors is typically performed using a competitive radioligand binding assay. The following is a representative protocol based on standard methodologies for G-protein coupled receptor (GPCR) binding assays.

Objective: To determine the binding affinity (Ki) of this compound for human V1a and V2 vasopressin receptors.

Materials:

-

Cell Lines: Stably transfected cell lines expressing the human V1a or V2 vasopressin receptor (e.g., CHO-K1, HEK293).

-

Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity antagonist for the respective receptor (e.g., [³H]-Arginine Vasopressin for V1a, or a specific labeled antagonist).

-

This compound: A stock solution of known concentration, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity vasopressin receptor antagonist (e.g., 1 µM of a standard antagonist).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

-

Scintillation Counter and Fluid.

Methodology:

-

Membrane Preparation:

-

Culture the transfected cells to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membrane fraction.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Membrane preparation (a predetermined amount of protein).

-

Either:

-

Vehicle (for total binding).

-

Non-specific binding control (for non-specific binding).

-

A concentration from the serial dilution of this compound.

-

-

-

Add the radioligand at a single concentration (typically at or below its Kd value) to all wells to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand displacement assay used to determine the binding affinity of this compound.

Vasopressin Receptor Signaling Pathways

This compound exerts its effects by blocking the downstream signaling of arginine vasopressin (AVP) at the V1a and V2 receptors. These receptors are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

V1a Receptor Signaling (Gq Pathway)

The V1a receptor is coupled to the Gq family of G-proteins. Its activation leads to an increase in intracellular calcium.

V2 Receptor Signaling (Gs Pathway)

The V2 receptor is coupled to the Gs family of G-proteins. Its activation leads to an increase in cyclic AMP (cAMP).

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature. It is not a substitute for conducting independent laboratory verification. The absence of reported binding data for the V1b receptor should be noted in any experimental design or interpretation.

References

Pecavaptan: A Dual V1a/V2 Vasopressin Receptor Antagonist for Fluid and Electrolyte Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pecavaptan is an investigational dual-acting antagonist of the vasopressin V1a and V2 receptors, positioning it as a potential therapeutic agent for managing fluid and electrolyte imbalances, particularly in the context of heart failure. Arginine vasopressin (AVP) plays a critical role in cardiovascular and renal homeostasis through its interaction with these receptors. V2 receptor activation in the renal collecting ducts promotes water reabsorption, while V1a receptor activation on vascular smooth muscle cells leads to vasoconstriction. In pathological states such as heart failure, elevated AVP levels contribute to fluid retention, edema, and increased cardiac afterload. By simultaneously blocking both V1a and V2 receptors, this compound offers a novel mechanism to induce aquaresis (solute-free water excretion) and reduce vasoconstriction, thereby addressing key pathophysiological components of fluid and electrolyte dysregulation. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical and clinical findings, and details the experimental methodologies employed in its evaluation.

Mechanism of Action: Dual Antagonism of Vasopressin Receptors

This compound exerts its pharmacological effects by competitively inhibiting the binding of arginine vasopressin to both the V1a and V2 receptors.

-

V2 Receptor Antagonism and Aquaretic Effect: The V2 receptor, a Gs-protein coupled receptor located on the basolateral membrane of principal cells in the kidney's collecting ducts, is the primary mediator of AVP's antidiuretic effect.[1] Activation of the V2 receptor initiates a signaling cascade that results in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This increases water permeability, leading to water reabsorption from the tubular fluid back into the bloodstream. By blocking the V2 receptor, this compound prevents this cascade, reducing the number of AQP2 channels in the apical membrane. This leads to a decrease in water reabsorption and an increase in solute-free water excretion, an effect known as aquaresis.[1] This mechanism helps to increase serum sodium concentrations in cases of hyponatremia and reduce fluid overload.

-

V1a Receptor Antagonism and Hemodynamic Effects: The V1a receptor, a Gq/11-protein coupled receptor, is predominantly found on vascular smooth muscle cells.[2] AVP binding to the V1a receptor triggers a signaling pathway that increases intracellular calcium concentrations, leading to vasoconstriction and an increase in systemic vascular resistance (afterload).[2] In conditions like heart failure, where AVP levels are often elevated, this V1a-mediated vasoconstriction can further strain the failing heart. This compound's antagonism of the V1a receptor counteracts this effect, leading to vasodilation, a reduction in total peripheral resistance, and an improvement in cardiac output.[3][4]

The dual antagonism of both V1a and V2 receptors by this compound represents a potentially more comprehensive therapeutic approach compared to selective V2 receptor antagonists, which may not address the detrimental vasoconstrictive effects of AVP.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity (IC50)

| Compound | Receptor | Species | IC50 (nM) |

| This compound | V1a | Human | 4.8 |

| V2 | Human | 2.4 | |

| V1a | Dog | 15 | |

| V2 | Dog | 5.1 | |

| Tolvaptan | V1a | Human | 91 |

| V2 | Human | 4.8 | |

| V1a | Dog | 51 | |

| V2 | Dog | 5.0 |

Data from Mondritzki et al., 2021.[3]

Table 2: Preclinical Hemodynamic Effects in a Canine Model of Heart Failure

| Treatment | Parameter | Change from Baseline | P-value |

| This compound | Cardiac Output (L/min) | +0.26 ± 0.17 | 0.0086 vs. placebo |

| Cardiac Index (L/min/m²) | +0.58 ± 0.39 | 0.009 vs. placebo | |

| Total Peripheral Resistance (dyn·s/cm⁵) | -5348.6 ± 3601.3 | < 0.0001 vs. placebo | |

| Tolvaptan | Cardiac Output (L/min) | No significant effect | - |

| Cardiac Index (L/min/m²) | No significant effect | - | |

| Total Peripheral Resistance (dyn·s/cm⁵) | No significant effect | - |

Data from conscious telemetric dogs with tachypacing-induced heart failure.[3][4]

Table 3: Clinical Outcomes from the AVANTI Trial (Part A - Adjunctive Therapy)

| Outcome | This compound | Placebo | Between-Group Difference | P-value |

| Change in Body Weight (kg) | - | - | -0.27 | 0.21 |

| Change in Serum Creatinine (mg/dL) | - | - | 0.05 | 0.87 |

Data from patients hospitalized with heart failure and residual congestion receiving treatment for 30 days.[5][6]

Table 4: Clinical Outcomes from the AVANTI Trial (Part B - Monotherapy)

| Outcome | This compound | Furosemide | Between-Group Difference | P-value |

| Change in Body Weight (kg) | - | - | 0.69 | 0.16 (non-inferior) |

| Log-transformed Change in BUN/Creatinine Ratio | - | - | -0.22 | < 0.0001 (favoring this compound) |

Data from patients stabilized after hospitalization for heart failure receiving monotherapy for 30 days.[5][6]

Experimental Protocols

In Vitro Receptor Functional Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the human and canine V1a and V2 receptors.

Methodology:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media. Cells are then stably transfected with plasmids encoding either the human or canine V1a or V2 receptor. For V2 receptor functional assays, cells are also co-transfected with a cAMP response element (CRE) coupled to a luciferase reporter gene.

-

V1a Receptor Functional Assay (Calcium Flux):

-

Transfected cells expressing the V1a receptor are seeded into 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Arginine vasopressin (AVP) is added to stimulate the V1a receptor.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

-

V2 Receptor Functional Assay (CRE-Luciferase Reporter):

-

Transfected cells expressing the V2 receptor and the CRE-luciferase reporter are seeded into 96-well plates.

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

AVP is added to stimulate the V2 receptor, leading to an increase in intracellular cAMP and subsequent activation of the CRE promoter.

-

After an incubation period, a luciferase substrate is added, and luminescence is measured using a luminometer.

-

IC50 values are calculated from the concentration-response curves.

-

Preclinical Canine Model of Tachypacing-Induced Heart Failure

Objective: To evaluate the in vivo efficacy of this compound on aquaretic and hemodynamic parameters in a large animal model of heart failure.

Methodology:

-

Animal Model: Adult male beagle dogs are used. Heart failure is induced by chronic rapid ventricular pacing (tachypacing).

-

Surgical Instrumentation:

-

Under general anesthesia and sterile conditions, a thoracotomy is performed.

-

A pacemaker lead is sutured to the epicardial surface of the right ventricular apex.

-

The pacemaker generator is implanted in a subcutaneous pocket.

-

For conscious telemetric studies, implantable telemetry devices are used to continuously monitor hemodynamic parameters such as cardiac output, blood pressure, and heart rate.

-

-

Heart Failure Induction: After a recovery period from surgery, the pacemaker is activated to pace the right ventricle at a high rate (e.g., 240 beats per minute) for several weeks until signs of heart failure (e.g., reduced ejection fraction, increased end-diastolic pressure) are observed.

-

Experimental Protocol (Conscious Telemetric Dogs):

-

Following the induction of heart failure, dogs are allowed to recover.

-

On the day of the experiment, baseline hemodynamic parameters are recorded.

-

Animals receive an oral dose of this compound, Tolvaptan, or placebo.

-

An intravenous infusion of AVP is initiated to simulate the neurohormonal state of advanced heart failure.

-

Hemodynamic parameters are continuously monitored.

-

Urine is collected via a catheter to measure urine volume and osmolality.

-

Blood samples are collected at specified time points to measure serum electrolytes.

-

-

Data Analysis: Changes in cardiac output, total peripheral resistance, urine output, and electrolyte concentrations are compared between treatment groups.

AVANTI Clinical Trial

Objective: To assess the efficacy and safety of this compound as an adjunctive and replacement therapy for loop diuretics in patients with acute heart failure.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, two-part study.

-

Patient Population: Patients hospitalized with a primary diagnosis of heart failure and evidence of residual congestion.

-

Part A (Adjunctive Therapy):

-

Patients are randomized to receive either this compound (30 mg once daily) or placebo in addition to their standard of care, including loop diuretics, for 30 days.

-

Primary Endpoints: Change in body weight and serum creatinine from baseline to day 30.

-

-

Part B (Monotherapy):

-

Eligible patients from Part A are re-randomized to receive either this compound monotherapy, furosemide monotherapy, or continue their Part A treatment for an additional 30 days.

-

Primary Endpoints: Change in body weight and the ratio of blood urea nitrogen to creatinine (BUN/creatinine) from day 30 to day 60.

-

-

Fluid and Electrolyte Monitoring:

-

Serum electrolytes (including sodium), creatinine, and BUN are measured at baseline and at regular intervals throughout the study.

-

Body weight is measured daily during hospitalization and at specified follow-up visits.

-

While not explicitly detailed in the primary publications, standard clinical trial protocols for heart failure would typically involve urine output monitoring during the initial in-hospital phase.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: V2 Receptor Signaling Pathway in Renal Collecting Duct Cells.

Caption: V1a Receptor Signaling Pathway in Vascular Smooth Muscle Cells.

Caption: Preclinical Canine Heart Failure Model Experimental Workflow.

Conclusion

This compound's dual antagonism of V1a and V2 vasopressin receptors presents a promising and rational approach to the management of fluid and electrolyte imbalances, particularly in the challenging clinical setting of heart failure. Preclinical data have demonstrated its ability to not only induce aquaresis but also to improve hemodynamic parameters by reducing afterload, an effect not seen with selective V2 receptor antagonists. While the initial results from the AVANTI clinical trial did not show a significant impact on weight loss or renal function when used as an adjunct to standard therapy, the findings from the monotherapy arm suggest a potential benefit in improving renal function markers compared to furosemide. Further research is warranted to fully elucidate the clinical utility of this compound and to identify the patient populations most likely to benefit from this dual-receptor antagonism. The detailed methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the ongoing investigation of this novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.regionh.dk [research.regionh.dk]

- 6. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Heart Failure: A Technical Exploration of Pecavaptan's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pecavaptan (BAY 1753011) is a novel, orally bioavailable, dual vasopressin V1a/V2 receptor antagonist with nearly identical affinity for both human receptor subtypes.[1][2] While its primary clinical development has focused on the management of congestion in heart failure, its balanced antagonism of the vasopressin system presents a compelling rationale for exploring its therapeutic utility in a broader range of clinical conditions. This technical guide synthesizes the available preclinical and clinical data for this compound, focusing on its pharmacological profile and potential applications beyond heart failure, with a particular emphasis on renal protective effects, the management of hyponatremia, and its theoretical role in polycystic kidney disease. This document provides an in-depth overview of the mechanism of action, a summary of relevant quantitative data, detailed experimental protocols from key studies, and visualizations of associated signaling pathways to support further research and development.

Introduction: The Rationale for Dual V1a/V2 Receptor Antagonism

Arginine vasopressin (AVP) is a key neurohormone regulating water homeostasis, vascular tone, and endocrine stress responses through its interaction with V1a, V2, and V1b receptors.[3] Dysregulation of the AVP system is implicated in the pathophysiology of numerous diseases. While selective V2 receptor antagonists, such as tolvaptan, have demonstrated efficacy in promoting aquaresis (electrolyte-sparing water excretion), they can lead to unopposed V1a receptor stimulation.[1][2] This can result in undesirable effects, including vasoconstriction and potential adverse cardiovascular remodeling.

This compound's balanced V1a/V2 antagonism offers a more comprehensive approach by simultaneously blocking the V2 receptor-mediated fluid retention and the V1a receptor-mediated vasoconstriction.[1] This dual mechanism suggests potential therapeutic benefits in conditions where both fluid and hemodynamic dysregulation are present.

Pharmacological Profile of this compound

This compound is a potent antagonist of both human V1a and V2 receptors, with a balanced affinity profile.

| Receptor Subtype | Ki (nM) | Reference |

| Human V1a | 0.5 | [1][2] |

| Human V2 | 0.6 | [1][2] |

This balanced profile is distinct from other vasopressin antagonists, such as conivaptan, which has a greater affinity for the V1a receptor.[2]

Therapeutic Potential Beyond Heart Failure

Renal Protection

Rationale: The V1a receptor is expressed in the renal vasculature, and its activation can lead to vasoconstriction, potentially reducing renal blood flow. By blocking this receptor, this compound may offer a renal protective effect, a significant advantage over therapies that can compromise renal function. A patent application has been filed for the combination of finerenone and this compound for the treatment and/or prevention of cardiovascular and/or renal diseases, further supporting its potential in this area.[4]

Clinical Evidence: The Phase II AVANTI trial, while focused on heart failure, provided important data on renal function. In Part B of the study, where this compound was used as monotherapy, it was associated with an improvement in renal function as measured by the blood urea nitrogen (BUN)/creatinine ratio.[5][6][7]

Preclinical Evidence: In a canine model of tachypacing-induced heart failure, this compound did not adversely affect plasma sodium, osmolality, potassium, or creatinine levels, indicating it does not negatively impact renal function or electrolyte balance.[8]

Hyponatremia

Rationale: Hyponatremia, a common electrolyte disorder, is often driven by non-osmotic AVP release leading to excess water retention via V2 receptor activation.[9] By blocking the V2 receptor, this compound promotes aquaresis, the excretion of electrolyte-free water, which can help normalize serum sodium levels. The dual V1a/V2 antagonism may offer an advantage over selective V2 antagonists in patients with hyponatremia and underlying cardiovascular disease where V1a-mediated vasoconstriction is also a concern.

Clinical and Preclinical Data: While there are no dedicated clinical trials of this compound for hyponatremia, the aquaretic effect observed in heart failure studies suggests its potential in this indication. Other dual V1a/V2 antagonists, like conivaptan, are approved for the treatment of euvolemic and hypervolemic hyponatremia.[3][9]

Polycystic Kidney Disease (PKD)

Rationale: Autosomal dominant polycystic kidney disease (ADPKD) is characterized by the progressive growth of renal cysts. AVP, through the V2 receptor, stimulates cyclic AMP (cAMP) production, a key driver of cyst cell proliferation and fluid secretion. Selective V2 receptor antagonists have been shown to slow the progression of ADPKD. This compound's V2 receptor antagonism suggests it could have a similar beneficial effect.

Preclinical Data: There is currently no direct preclinical data on the use of this compound in models of PKD. However, the known mechanism of V2 receptor antagonists in reducing cyst growth in animal models of PKD provides a strong theoretical basis for its potential utility.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Species | Reference |

| V1a | 0.5 | Human | [1][2] |

| V2 | 0.6 | Human | [1][2] |

Table 2: Hemodynamic Effects of this compound in a Canine Heart Failure Model

| Parameter | This compound | Tolvaptan | P-value | Reference |

| Cardiac Output (L/min) | 1.83 ± 0.31 | 1.46 ± 0.07 | < 0.05 | [10][11] |

| Change in Cardiac Output (L/min) vs. Placebo | +0.26 ± 0.17 | - | P = 0.0086 | [10][11] |

| Change in Cardiac Index (L/min/m²) vs. Placebo | +0.58 ± 0.39 | - | P = 0.009 | [10][11] |

| Change in Total Peripheral Resistance (dyn·s/cm⁵) vs. Placebo | -5348.6 ± 3601.3 | - | P < 0.0001 | [10][11] |

Table 3: Renal Function Parameters from the AVANTI Trial (Part B)

| Parameter | This compound vs. Furosemide | P-value | Reference |

| Between-group difference in log-transformed change in BUN/creatinine ratio | -0.22 | < 0.0001 | [6][7] |

| Difference in weight change (kg) | 0.69 | p = 0.16 | [6][7] |

| Effect on serum creatinine (Part A, vs. placebo) (mg/dL) | 0.05 | p = 0.87 | [6][7] |

Experimental Protocols

In Vitro Receptor Affinity Assay

-

Objective: To determine the binding affinity (Ki) of this compound for human vasopressin V1a and V2 receptors.

-

Methodology:

-

Recombinant cell lines stably expressing human V1a and V2 receptors were used.

-

Membrane preparations from these cells were incubated with a radiolabeled vasopressin analog.

-

Increasing concentrations of this compound were added to compete with the radioligand for receptor binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

-

The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.[1]

-

Canine Tachypacing-Induced Heart Failure Model

-

Objective: To evaluate the hemodynamic and aquaretic effects of this compound in a large animal model of heart failure.

-

Methodology:

-

Animal Model: Beagle dogs were used. Heart failure was induced by chronic tachypacing.[8]

-

Instrumentation: Anesthetized dogs were instrumented for the measurement of cardiac output, blood pressure, and other hemodynamic parameters. Conscious dogs were instrumented with implantable telemetry sensors for non-invasive monitoring.[1][10][11]

-

Drug Administration: this compound was administered intravenously at doses of 0.01, 0.03, 0.1, and 0.3 mg/kg.[12]

-

Measurements: Hemodynamic parameters, urine output, and plasma electrolytes were measured at baseline and after drug administration.

-

Comparison: The effects of this compound were compared to those of the selective V2 antagonist tolvaptan and placebo.[1][10][11]

-

Visualizations

Signaling Pathways

Figure 1: Mechanism of action of this compound on vasopressin signaling pathways.

Experimental Workflow

Figure 2: Experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound's balanced dual V1a/V2 receptor antagonism presents a promising therapeutic profile that extends beyond its initial investigation in heart failure. The available data, particularly the positive signals on renal function from the AVANTI trial and the preclinical hemodynamic benefits, warrant further investigation into its potential for renal protection, management of hyponatremia, and as a novel therapy for polycystic kidney disease. Dedicated preclinical and clinical studies are necessary to fully elucidate the efficacy and safety of this compound in these potential new indications. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for the design and execution of such future research.

References

- 1. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP3900722A1 - Combination of finerenone and this compound for the treatment and/or prevention of cardiovascular and/or renal diseases - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.regionh.dk [research.regionh.dk]

- 8. researchgate.net [researchgate.net]

- 9. Vasopressin and vasopressin antagonists in heart failure and hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Pecavaptan in Canine Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Pecavaptan, a dual vasopressin V1a/V2 receptor antagonist, in canine models of heart failure. The information is compiled from preclinical studies to guide further research and development.

Mechanism of Action

This compound exerts its effects by competitively blocking both the V1a and V2 receptors of arginine vasopressin (AVP). In heart failure, AVP levels are often elevated, contributing to fluid retention and vasoconstriction. By antagonizing the V2 receptors in the renal collecting ducts, this compound promotes aquaresis, the excretion of free water, without significant electrolyte loss. Simultaneously, its blockade of V1a receptors on vascular smooth muscle cells counteracts AVP-mediated vasoconstriction, leading to a reduction in afterload and an improvement in cardiac output.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in canine heart failure models.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs with Tachypacing-Induced Heart Failure [1][4]

| Parameter | Treatment Group | Baseline (Post-AVP Infusion) | Post-Pecavaptan (0.3 mg/kg IV) | Change from Baseline | P-value (vs. Tolvaptan) |

| Cardiac Output (L/min) | This compound | 1.46 ± 0.07 | 1.83 ± 0.31 | +0.37 | < 0.05 |

| Tolvaptan | 1.46 ± 0.07 | 1.55 ± 0.08 | +0.09 | ||

| Total Peripheral Resistance (dyn·s/cm⁵) | This compound | 6435 ± 410 | 4875 ± 630 | -1560 | < 0.05 |

| Tolvaptan | 6435 ± 410 | 6080 ± 390 | -355 | ||

| Urine Output | This compound | - | No significant difference | - | NS |

| Tolvaptan | - | No significant difference | - |

Table 2: Hemodynamic Effects of Oral this compound in Conscious Telemetric Dogs with Heart Failure [1][4]

| Parameter | Treatment Group | Change from Placebo | P-value (vs. Placebo) |

| Cardiac Output (L/min) | This compound | +0.26 ± 0.17 | 0.0086 |

| Tolvaptan | No significant effect | NS | |

| Cardiac Index (L/min/m²) | This compound | +0.58 ± 0.39 | 0.009 |

| Tolvaptan | No significant effect | NS | |

| Total Peripheral Resistance (dyn·s/cm⁵) | This compound | -5348.6 ± 3601.3 | < 0.0001 |

| Tolvaptan | No significant effect | NS |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Tachypacing-Induced Heart Failure Model in Anesthetized Dogs

This protocol describes the induction of heart failure by rapid cardiac pacing and the subsequent administration of this compound.[1][4]

1. Animal Model:

-

Adult mongrel dogs of either sex.

-

Housing in a controlled environment with a standard diet and water ad libitum.

-

All procedures are performed under approved animal care and use committee protocols.

2. Surgical Implantation of Pacemaker:

-

Anesthetize the dogs (e.g., with thiopental sodium for induction and isoflurane for maintenance).

-

Under sterile conditions, surgically implant a pacemaker lead into the right ventricle via thoracotomy.

-

Connect the lead to a pacemaker generator implanted subcutaneously.

-

Allow for a recovery period of at least one week post-surgery.

3. Induction of Heart Failure:

-

Initiate right ventricular pacing at a high rate (e.g., 240 beats per minute).

-

Continue pacing for approximately 4 weeks to induce signs of congestive heart failure, such as reduced left ventricular ejection fraction and increased left ventricular end-diastolic pressure.

-

Confirm the development of heart failure through echocardiography and hemodynamic measurements.

4. Drug Administration and Monitoring:

-

Anesthetize the heart failure dogs.

-

Instrument the animals for hemodynamic monitoring, including the placement of catheters in the femoral artery (for blood pressure), femoral vein (for drug administration), and left ventricle (for pressure and contractility).

-

Infuse arginine vasopressin (AVP) to mimic the elevated levels seen in heart failure.

-

Administer this compound as an intravenous bolus injection over 20 minutes at cumulative doses of 0.01, 0.03, 0.1, and 0.3 mg/kg.

-

Continuously record hemodynamic parameters such as cardiac output, blood pressure, and total peripheral resistance.

-

Collect urine to measure urine output.

Protocol 2: Conscious Telemetric Dog Model

This protocol outlines the methodology for evaluating this compound in conscious, ambulatory dogs with heart failure using telemetric monitoring.[1][4]

1. Animal Model and Instrumentation:

-

Use purpose-bred beagle dogs.

-

Surgically implant a telemetric device for the measurement of hemodynamic parameters (e.g., blood pressure, heart rate).

-

Allow for a sufficient recovery period after surgery.

-

Induce heart failure using the tachypacing protocol as described in Protocol 1.

2. Drug Administration:

-

Administer this compound orally to conscious, unrestrained dogs. The specific oral dosage and formulation details should be determined based on pharmacokinetic studies to achieve desired plasma concentrations.

-

A placebo group and a comparative drug group (e.g., Tolvaptan) should be included for robust comparison.

3. Non-invasive Monitoring:

-

Utilize the implanted telemetric system to continuously record hemodynamic data before and after drug administration.

-

Employ a non-invasive cardiac output monitor to assess changes in cardiac function.

-

Monitor urine output, for example, through metabolic cages.

4. Data Analysis:

-

Analyze the telemetric data to determine the effects of this compound on heart rate, blood pressure, and other relevant parameters over time.

-

Compare the changes in the this compound-treated group to the placebo and comparator groups to assess efficacy.

References

- 1. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced heart failure: from definitions to therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasopressin antagonism in heart failure: a review of the hemodynamic studies and major clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the In Vitro Assessment of Pecavaptan Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pecavaptan (also known as BAY 1753011) is a potent, orally active dual antagonist of the human vasopressin V1a and V2 receptors.[1] Arginine vasopressin (AVP) plays a critical role in regulating water homeostasis and vascular tone through its interaction with these receptors. The V2 receptor, primarily located in the renal collecting ducts, couples to the Gs protein signaling pathway to promote water reabsorption.[2][3] Antagonism of the V2 receptor leads to aquaresis, an increase in electrolyte-free water excretion. The V1a receptor is found on vascular smooth muscle cells and mediates vasoconstriction via the Gq protein signaling pathway.[4]

By simultaneously blocking both V1a and V2 receptors, this compound offers a dual mechanism of action that may be beneficial in conditions characterized by fluid retention and increased vascular resistance, such as acute heart failure. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy at both the V2 and V1a receptors using recombinant cell-based assays.

Mechanism of Action: Vasopressin Receptor Signaling

To understand the assessment of this compound's efficacy, it is essential to first visualize the signaling pathways it inhibits.

Vasopressin V2 Receptor (V2R) Signaling Pathway

The V2 receptor is a Gs-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates Aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of collecting duct cells and increasing water reabsorption.[2][5] this compound acts as a competitive antagonist at the V2R, blocking AVP binding and preventing the downstream signaling cascade.

Vasopressin V1a Receptor (V1aR) Signaling Pathway

The V1a receptor is coupled to the Gq/11 protein. AVP binding to the V1aR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This increase in intracellular Ca2+ is a key event leading to smooth muscle contraction. This compound competitively antagonizes AVP at the V1aR, thereby inhibiting this calcium mobilization.

Experimental Protocols

The following protocols detail the in vitro methods to quantify the antagonist potency of this compound at the human V2 and V1a receptors.

General Experimental Workflow

The overall process for assessing a GPCR antagonist like this compound involves several key stages, from preparing the cellular reagents to analyzing the final data to determine potency (e.g., IC50).

Protocol 1: V2 Receptor Antagonist Potency via cAMP Assay

This protocol measures the ability of this compound to inhibit AVP-stimulated cAMP production in cells expressing the human V2 receptor.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the human V2 receptor.

-

Principle: This is a competitive assay where the antagonist (this compound) competes with a fixed concentration of agonist (AVP) that stimulates cAMP production. The reduction in cAMP signal is proportional to the antagonist's potency.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human vasopressin V2 receptor (e.g., Revvity ES-353-CF).[7][8]

-

Key Reagents:

-

cAMP Assay Kit (e.g., Cisbio HTRF cAMP dynamic 2 kit, PerkinElmer LANCE Ultra cAMP kit)

-

Arginine Vasopressin (AVP)

-

This compound

-

Tolvaptan (Reference Compound)

-

Assay Buffer (typically HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)[7]

-

Methodology:

-

Cell Preparation: Culture and harvest HEK293-V2R cells according to the supplier's protocol. Resuspend cells in assay buffer to the recommended density (e.g., 4 x 10^5 cells/mL).[7]

-

Compound Plating:

-

Prepare serial dilutions of this compound and Tolvaptan (e.g., 11-point, 3-fold dilutions starting from 10 µM) in assay buffer.

-

Pipette the antagonist dilutions into a 384-well low-volume white assay plate. Include "vehicle only" wells for control.

-

-

Cell Dispensing: Add the cell suspension to all wells of the assay plate.

-

Agonist Stimulation:

-

Prepare a solution of AVP in assay buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be predetermined in an agonist dose-response experiment.

-

Add the AVP solution to all wells except for the "no-stimulant" (basal) control wells.

-

Incubate the plate at room temperature for the time specified by the cAMP kit manufacturer (e.g., 30 minutes).[7]

-

-

cAMP Detection:

-

Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) to all wells as per the kit instructions.

-

Incubate for the recommended time (e.g., 60 minutes at room temperature).

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis:

-

Normalize the data to the "vehicle" (0% inhibition) and "no-stimulant" (100% inhibition) controls.

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: V1a Receptor Antagonist Potency via Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit AVP-stimulated intracellular calcium release in cells expressing the human V1a receptor.

-

Objective: To determine the IC50 of this compound at the human V1a receptor.

-

Principle: The V1a receptor signals through the Gq pathway, leading to a transient increase in intracellular calcium upon agonist stimulation. A calcium-sensitive fluorescent dye is used to measure this flux. This compound's potency is determined by its ability to block this AVP-induced fluorescence increase.[9][10]

-

Cell Line: HEK293 or CHO (Chinese Hamster Ovary) cells stably expressing the human vasopressin V1a receptor (e.g., Innoprot HiTSeeker AVPR1A Cell Line).[9]

-

Key Reagents:

Methodology:

-

Cell Preparation: Seed the HEK293-V1aR cells into black-walled, clear-bottom 384-well plates and culture overnight to form a monolayer.[11]

-

Dye Loading:

-

Prepare the calcium dye loading solution in assay buffer, including probenecid if required.

-

Remove the cell culture medium from the plate and add the dye loading solution to each well.

-

Incubate the plate as recommended (e.g., 60 minutes at 37°C, then 30 minutes at room temperature, protected from light).[11]

-

-

Compound Plating: While cells are incubating, prepare a separate plate with serial dilutions of this compound and Tolvaptan, as well as the AVP agonist solution (at an EC80 concentration).

-

Data Acquisition:

-

Place both the cell plate and the compound plate into a fluorescence plate reader equipped with a liquid handling system (e.g., FLIPR, FlexStation).

-

The instrument will first measure the baseline fluorescence of the cells.

-

It will then automatically add the antagonist dilutions from the compound plate to the cell plate and incubate for a short period (pre-incubation).

-

Finally, the instrument will add the AVP agonist solution to initiate the calcium flux and immediately begin kinetic fluorescence readings (e.g., every second for 90-120 seconds).

-

-

Data Analysis:

-

The response is typically calculated as the maximum fluorescence signal minus the baseline signal for each well.

-

Normalize the data to the "vehicle" (0% inhibition) and "no-stimulant" (100% inhibition) controls.

-

Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic model to derive the IC50 value.

-

Data Presentation

The efficacy of this compound is summarized by its potency (IC50 or Ki values) at the target receptors. A lower value indicates higher potency. Comparing these values to a known selective V2 antagonist like Tolvaptan highlights this compound's dual-receptor activity.

Table 1: In Vitro Antagonist Potency of this compound vs. Tolvaptan at Human Vasopressin Receptors

| Compound | Receptor | Potency Metric | Value (nM) | Selectivity (V1a/V2) |

| This compound | V1a | Ki | 0.5[1] | 0.83 |

| V2 | Ki | 0.6[1] | ||

| This compound | V1a | IC50 | 1.1[13] | 0.55 |

| V2 | IC50 | 0.6[13] | ||

| Tolvaptan | V1a | IC50 | 137.0[13] | 137 |

| V2 | IC50 | 1.0[13] |

Note: IC50 values were determined in functional cell-based assays. Ki values represent binding affinity. Selectivity is calculated as the ratio of V1a potency to V2 potency.

Summary

These protocols provide a robust framework for the in vitro characterization of this compound. The cAMP assay is the standard method for quantifying functional antagonism at the Gs-coupled V2 receptor, while the calcium mobilization assay is ideal for assessing antagonism at the Gq-coupled V1a receptor. The quantitative data clearly demonstrate that this compound is a potent dual antagonist, with high affinity for both V1a and V2 receptors, distinguishing it from selective V2 antagonists like Tolvaptan. This dual activity can be thoroughly and reliably assessed using the detailed methodologies presented.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. zenodo.org [zenodo.org]